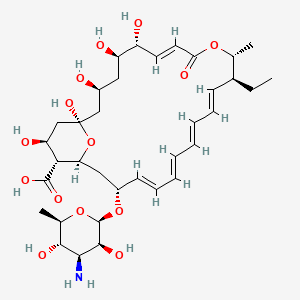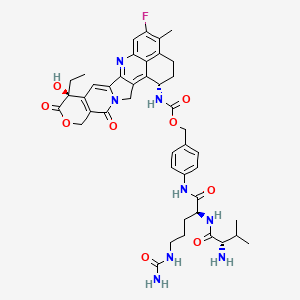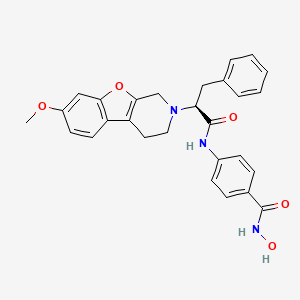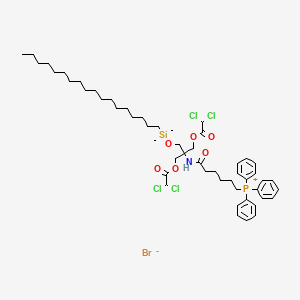
Tetramycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramycin B is a polyene antibiotic produced by the bacterium Streptomyces hygrospinosus var. beijingensis. It is part of a class of antifungal agents that act by binding to ergosterols in fungal membranes, disrupting their function and leading to cell death
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramycin B is typically produced through microbiological synthesis. The production involves the fermentation of Streptomyces hygrospinosus var. beijingensis under controlled conditions. The biosynthetic pathway includes the use of polyketide synthases (PKSs) which utilize acyl-CoA precursors such as acetate, propionate, and butyrate . The optimization of fermentation conditions, including the disruption of competing biosynthetic gene clusters and the overexpression of specific genes, has been shown to significantly increase the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The strain of Streptomyces is cultured in bioreactors where conditions such as temperature, pH, and nutrient supply are meticulously controlled to maximize yield. Genetic engineering techniques are often employed to enhance the production efficiency and to generate derivatives with improved pharmacological properties .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive amination with aromatic aldehydes and sodium cyanoborohydride, leading to the formation of N-benzyl derivatives .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions often involve halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-benzyl derivatives, which have been shown to possess enhanced antifungal activity and reduced toxicity .
Applications De Recherche Scientifique
Mécanisme D'action
Tetramycin B is part of the polyene antibiotic family, which includes other compounds such as amphotericin, nystatin, and pimaricin . Compared to these, this compound is unique in its specific binding affinity and its reduced toxicity profile. The structural differences, particularly in the macrolactone ring and the number of conjugated double bonds, contribute to its distinct pharmacological properties .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C35H53NO14 |
|---|---|
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,6,25-pentahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO14/c1-4-21-11-9-7-5-6-8-10-12-23(49-34-32(43)30(36)31(42)20(3)48-34)16-27-29(33(44)45)26(40)18-35(46,50-27)17-22(37)15-25(39)24(38)13-14-28(41)47-19(21)2/h5-14,19-27,29-32,34,37-40,42-43,46H,4,15-18,36H2,1-3H3,(H,44,45)/b7-5+,8-6+,11-9+,12-10+,14-13+/t19-,20-,21+,22+,23+,24-,25-,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
Clé InChI |
ZWRUZDWTNUEYFO-ITKBNLRKSA-N |
SMILES isomérique |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](/C=C/C(=O)O[C@@H]1C)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES canonique |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)



![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)


![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)





